molecular formula C6H15N3O B14359729 Butanamide, 2-hydrazino-3,3-dimethyl- CAS No. 94128-19-5

Butanamide, 2-hydrazino-3,3-dimethyl-

Cat. No.: B14359729
CAS No.: 94128-19-5
M. Wt: 145.20 g/mol
InChI Key: CNZCQWXTSOLWOM-UHFFFAOYSA-N
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Description

Butanamide, 2-hydrazino-3,3-dimethyl- is an organic compound belonging to the class of amides It is characterized by the presence of a hydrazino group attached to the butanamide backbone, with two methyl groups at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-hydrazino-3,3-dimethyl- typically involves the reaction of 3,3-dimethylbutanoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-hydrazino-3,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

Butanamide, 2-hydrazino-3,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 2-hydrazino-3,3-dimethyl- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, 3,3-dimethyl-: Lacks the hydrazino group, resulting in different chemical properties and reactivity.

    Acetamide, 2-hydrazino-: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.

Uniqueness

Butanamide, 2-hydrazino-3,3-dimethyl- is unique due to the presence of both the hydrazino group and the dimethyl substitution at the third carbon position. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94128-19-5

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

2-hydrazinyl-3,3-dimethylbutanamide

InChI

InChI=1S/C6H15N3O/c1-6(2,3)4(9-8)5(7)10/h4,9H,8H2,1-3H3,(H2,7,10)

InChI Key

CNZCQWXTSOLWOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NN

Origin of Product

United States

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